molecular formula C9H11NO B13015352 4-((Methylamino)methyl)benzaldehyde

4-((Methylamino)methyl)benzaldehyde

Cat. No.: B13015352
M. Wt: 149.19 g/mol
InChI Key: OHSFUUGCZTVVKE-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methylamino group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((Methylamino)methyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. For instance, the Diels-Alder reaction between acrolein and isoprene, followed by dehydrogenation, can be used to produce this compound. This method is advantageous due to its high yield and the use of readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Methylamino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylamino)methyl)benzaldehyde is unique due to the presence of both an aldehyde and a methylamino group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(methylaminomethyl)benzaldehyde

InChI

InChI=1S/C9H11NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,7,10H,6H2,1H3

InChI Key

OHSFUUGCZTVVKE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C=O

Origin of Product

United States

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